AJG049 free base

Description

Properties

CAS No. |

195991-49-2 |

|---|---|

Molecular Formula |

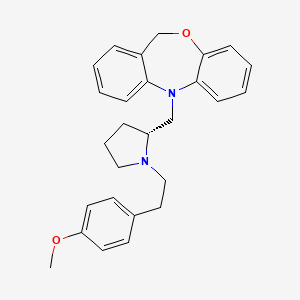

C27H30N2O2 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine |

InChI |

InChI=1S/C27H30N2O2/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29/h2-5,7,9-15,23H,6,8,16-20H2,1H3/t23-/m1/s1 |

InChI Key |

REUFESBNLHXVHN-HSZRJFAPSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53 |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AJG-049 free base, AJG049 free base |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AJG049 Free Base

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of AJG049, a novel calcium channel antagonist. The information is compiled from preclinical research and is intended to provide a technical understanding of its pharmacological properties.

Core Mechanism of Action

Signaling Pathway

The fundamental action of AJG049 is the blockade of L-type Ca2+ channels in the cell membrane of smooth muscle cells. This inhibition prevents the influx of extracellular Ca2+ that is necessary for the initiation of the contractile process. The binding studies have revealed that AJG049 exhibits a high affinity for the diltiazem-binding site on the L-type Ca2+ channel.[1][5][6] The inhibitory effect of AJG049 on these channels is concentration-dependent, voltage-dependent, and use-dependent.[1][5][6] Furthermore, AJG049 has been shown to shift the steady-state inactivation curve of the Ca2+ current to the left, indicating a modulation of the channel's gating properties.[1][5][6]

Quantitative Data

The inhibitory potency of AJG049 has been quantified in comparative studies. The compound has demonstrated a higher potency than other known Ca2+ channel antagonists, verapamil and diltiazem, in ileal myocytes.[1][5][6]

| Parameter | Value | Condition | Tissue |

| IC50 | 79 nM | - | Intestinal Smooth Muscle |

| Ki for ICa Inhibition | 66.5 nM | Holding Potential: -60 mV | Guinea-pig Ileum Myocytes |

| Ki for ICa Inhibition | 739.1 nM | Holding Potential: -90 mV | Guinea-pig Ileum Myocytes |

| Ki for IBa Inhibition | 190.3 nM | Holding Potential: -60 mV | Guinea-pig Mesenteric Artery Myocytes |

| Ki for IBa Inhibition | 1.9 µM | Holding Potential: -90 mV | Guinea-pig Mesenteric Artery Myocytes |

Potency Comparison in Ileal Myocytes: AJG049 > Verapamil > Diltiazem[1][5][6]

Potency Comparison in Mesenteric Arterial Myocytes: AJG049 > Verapamil > Diltiazem[1][5][6]

Relative Ratio of Ki Values (Ileal vs. Mesenteric Arterial Myocytes): AJG049 > Diltiazem >> Verapamil[1][5][6]

Experimental Protocols

The following experimental designs were utilized to elucidate the mechanism of action of AJG049.

3.1. Binding Studies

-

Objective: To determine the affinity of AJG049 for various types of voltage-dependent Ca2+ channels.

-

Methodology:

-

Membrane preparations from rat cerebral cortex were used.

-

Radioligand binding assays were performed to assess the displacement of specific ligands for different Ca2+ channel subtypes by AJG049.

-

The affinity for the diltiazem-binding site of L-type Ca2+ channels was specifically examined.

-

3.2. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effects of AJG049 on voltage-dependent inward Ca2+ (ICa) or Ba2+ (IBa) currents in smooth muscle cells.

-

Methodology:

-

Smooth muscle cells were dispersed from guinea-pig ileum, colon, and mesenteric artery.

-

The conventional whole-cell patch-clamp technique was employed.

-

Cells were held at different membrane potentials (e.g., -60 mV and -90 mV) to assess voltage-dependency.

-

Depolarizing pulses were applied to evoke ICa or IBa.

-

AJG049 was applied at various concentrations to determine concentration-dependency and calculate Ki values.

-

Repetitive depolarizing pulses were used to evaluate use-dependency.

-

Steady-state inactivation curves were generated by applying pre-pulses of varying voltages before a test pulse.

-

Conclusions and Implications

The available data indicates that AJG049 is a potent L-type Ca2+ channel antagonist with a degree of selectivity for intestinal smooth muscle over vascular smooth muscle.[1][5][6] Its mechanism of action through the diltiazem-binding site and its voltage- and use-dependent properties suggest a sophisticated interaction with the Ca2+ channel. These characteristics make AJG049 a molecule of significant interest for further investigation in the context of gastrointestinal motility disorders.

References

- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AJG049 | CMD Biosceinces [cmdbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Research Applications of AJG049 Free Base

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research applications, mechanism of action, and experimental investigation of AJG049 free base, a novel L-type calcium channel antagonist. The information is tailored for professionals in the fields of pharmacology, physiology, and drug discovery.

Core Research Application: Inhibition of Intestinal Smooth Muscle Contraction

AJG049 is primarily utilized in research as a potent inhibitor of L-type voltage-gated Ca2+ channels, with a specific focus on its effects on intestinal smooth muscle. Its primary application is in the study of mechanisms underlying gut motility and as a potential therapeutic agent for conditions characterized by intestinal hypermotility. By blocking the influx of extracellular calcium into smooth muscle cells, AJG049 effectively reduces the contractile activity of the intestinal musculature.[1]

Mechanism of Action

AJG049 exerts its inhibitory effect by binding to the L-type Ca2+ channel, a key component in the excitation-contraction coupling of smooth muscle.[2] Binding studies have revealed that AJG049 has a high affinity for the diltiazem-binding site on the channel protein.[1] The inhibition is characterized by its dependence on several factors:

-

Concentration-dependent: The degree of channel block increases with higher concentrations of AJG049.[3]

-

Voltage-dependent: The inhibitory action of AJG049 is more pronounced at more depolarized membrane potentials.[3] This is evidenced by a leftward shift in the steady-state inactivation curve of the Ca2+ current (ICa) in the presence of the compound.[1]

-

Use-dependent: The blocking effect is enhanced with repetitive stimulation of the channel.[1]

These characteristics suggest that AJG049 preferentially binds to the open or inactivated states of the L-type Ca2+ channel.

Quantitative Data Summary

The inhibitory potency of AJG049 has been quantified in electrophysiological studies, primarily using the whole-cell patch-clamp technique on guinea-pig ileal and mesenteric arterial myocytes. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Potency (Ki) of AJG049 on L-type Ca2+ Currents

| Tissue Type | Holding Potential | Ki (nM) |

| Guinea-pig Ileal Myocytes | -60 mV | 66.5 |

| -90 mV | 739.1 | |

| Guinea-pig Mesenteric Arterial Myocytes | -60 mV | 190.3 |

| -90 mV | 1900 |

Data sourced from[3]

Table 2: Comparative Potency of L-type Ca2+ Channel Antagonists in Guinea-pig Ileal Myocytes (Holding Potential -60 mV)

| Compound | Ki (nM) |

| AJG049 | 66.5 |

| Verapamil | 300.8 |

| Diltiazem | 2400 |

Data sourced from[3]

Signaling Pathway

The signaling pathway through which AJG049 mediates its effects on intestinal smooth muscle contraction is centered on the reduction of intracellular calcium concentration. The following diagram illustrates this pathway.

References

- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of intestinal motility by the Ca(v)1.2 L-type calcium channel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the L-type Calcium Channel Inhibitory Profile of AJG049 Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AJG049 is a novel calcium channel antagonist that demonstrates potent inhibitory activity against L-type calcium channels.[1][2] This technical document provides a comprehensive overview of the pharmacological properties of AJG049 free base, with a specific focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular and gastrointestinal drug discovery and development.

Core Mechanism of Action: L-type Calcium Channel Inhibition

AJG049 exerts its physiological effects by acting as an antagonist of L-type calcium channels.[1][2] It selectively binds to the diltiazem-binding site on the α1-subunit of the channel complex.[2][3] This binding event inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells, a critical step in the initiation and maintenance of muscle contraction. By blocking this influx, AJG049 promotes vascular and intestinal smooth muscle relaxation, leading to a reduction in cardiac load and an improvement in cardiac perfusion.[1]

Signaling Pathway of L-type Calcium Channel-Mediated Smooth Muscle Contraction and Inhibition by AJG049

The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the point of intervention for AJG049.

Quantitative Analysis of L-type Calcium Channel Inhibition

The inhibitory potency of AJG049 has been quantified and compared with other known calcium channel blockers, namely verapamil and diltiazem. The data, primarily derived from whole-cell patch-clamp studies on guinea-pig myocytes, are summarized below.

Table 1: Comparative Inhibitory Potency (Ki values) on L-type Calcium Currents

| Compound | Tissue | Holding Potential | Ki (nM) |

| AJG049 | Ileal Myocytes | -60 mV | 66.5[3] |

| AJG049 | Ileal Myocytes | -90 mV | 739.1[3] |

| Verapamil | Ileal Myocytes | -60 mV | > AJG049 |

| Diltiazem | Ileal Myocytes | -60 mV | > Verapamil |

| AJG049 | Mesenteric Arterial Myocytes | -60 mV | 190.3[3] |

| AJG049 | Mesenteric Arterial Myocytes | -90 mV | 1900[3] |

| Verapamil | Mesenteric Arterial Myocytes | -60 mV | 300.8[3] |

| Diltiazem | Mesenteric Arterial Myocytes | -60 mV | 2400[3] |

Note: The potency order in both ileal and mesenteric arterial myocytes was determined to be AJG049 > verapamil > diltiazem.[2][3]

Table 2: Tissue Selectivity Ratios

| Compound | Selectivity Ratio (Ki Mesenteric Artery / Ki Ileum) |

| AJG049 | 2.9[3] |

| Diltiazem | 2.0[3] |

| Verapamil | 0.3[3] |

Note: A higher ratio indicates greater selectivity for intestinal over vascular smooth muscle L-type calcium channels. AJG049 exhibits a slight selectivity for intestinal smooth muscle channels.[2][3]

Experimental Protocols

The characterization of AJG049's inhibitory effects on L-type calcium channels involved two primary experimental approaches: binding studies and whole-cell patch-clamp electrophysiology.[2]

Binding Studies

Binding assays were conducted to determine the affinity of AJG049 for various voltage-dependent calcium channel binding sites. These studies revealed a high affinity of AJG049 for the diltiazem-binding site of L-type calcium channels.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to directly measure the effect of AJG049 on the inward calcium currents (ICa) or barium currents (IBa, used as a charge carrier through Ca²⁺ channels) in isolated smooth muscle cells.

-

Cell Preparation: Single smooth muscle cells were dispersed from guinea-pig ileum, colon, and mesenteric artery segments by incubation in a Ca²⁺-free physiological salt solution containing collagenase.[3]

-

Electrophysiological Recordings: The conventional whole-cell patch-clamp technique was used to record inward Ca²⁺ or Ba²⁺ currents. Borosilicate glass pipettes were used as recording electrodes.

-

Voltage Protocols: Cells were held at a holding potential (e.g., -60 mV or -90 mV) and depolarizing voltage steps (e.g., to 0 mV) were applied to elicit the inward currents. The voltage-dependence of the block was assessed by varying the holding potential.[3]

-

Drug Application: AJG049, verapamil, and diltiazem were applied to the dispersed cells at various concentrations to determine their inhibitory effects on the peak amplitude of the recorded currents.[3]

-

Data Analysis: Concentration-response curves were generated, and the inhibitory constant (Ki) was calculated to quantify the potency of each compound.

Conclusion

AJG049 is a potent L-type calcium channel antagonist with a mechanism of action centered on the diltiazem-binding site.[2][3] Quantitative data demonstrate its superior potency compared to verapamil and diltiazem in both intestinal and vascular smooth muscle, with a slight selectivity for intestinal tissue.[2][3] The detailed experimental protocols provided herein offer a basis for the continued investigation and development of AJG049 and related compounds for potential therapeutic applications in cardiovascular and gastrointestinal disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Interaction of AJG049 Free Base with the Diltiazem-Binding Site of L-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between AJG049 free base, a novel L-type calcium channel antagonist, and its binding site, which is shared with the benzothiazepine diltiazem. AJG049 has demonstrated potent inhibitory effects on L-type calcium channels, with a notable affinity for the diltiazem-binding site. This document consolidates key quantitative data, details established experimental protocols for assessing such interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Introduction

Voltage-gated L-type calcium channels (Cav1.2) are critical mediators of calcium influx in various tissues, including cardiac and smooth muscle, playing a pivotal role in excitation-contraction coupling.[1] These channels are well-established therapeutic targets for a range of cardiovascular diseases. Diltiazem, a member of the benzothiazepine class of calcium channel blockers, exerts its effects by binding to a specific site on the α1 subunit of the L-type calcium channel.[2] AJG049 is a novel calcium channel antagonist that has been shown to interact with high affinity at this diltiazem-binding site, exhibiting greater potency than diltiazem in functional assays.[3][4] This guide delves into the specifics of this interaction, providing a technical foundation for further research and development.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of AJG049 and diltiazem with L-type calcium channels.

| Compound | Parameter | Value | Assay Conditions | Reference |

| AJG049 | IC50 | 79 nM | Radioligand binding assay (diltiazem-binding site) | [4][5] |

| AJG049 | Ki | 66.5 nM | Whole-cell patch clamp (ICa inhibition, holding potential -60 mV) in guinea-pig ileal myocytes | [3] |

| Diltiazem | IC50 | 20 - 51 µM | Whole-cell patch clamp (IBa inhibition, holding potential -60 mV) in human mesenteric arterial myocytes (pH dependent) |

Table 1: Comparative Binding Affinities and Potencies of AJG049 and Diltiazem

Mechanism of Action at the Diltiazem-Binding Site

The diltiazem-binding site is located on the intracellular side of the L-type calcium channel, specifically involving the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[2] Blockade of the channel by ligands at this site is characteristically use-dependent and voltage-dependent. This indicates a higher affinity of the antagonist for the open and inactivated states of the channel compared to the resting state.

The proposed mechanism involves the antagonist accessing its binding site from the intracellular side when the channel is in the open conformation. Upon binding, the antagonist stabilizes the inactivated state of the channel, thereby preventing its return to the resting state and subsequent opening upon depolarization. This leads to a cumulative block at higher frequencies of channel activation. AJG049, acting at this site, is expected to follow a similar mechanism of action.[3]

Signaling Pathway of L-Type Calcium Channel Blockade

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Voltage clamp of single freshly dissociated smooth muscle cells: Current-voltage relationship for three currents [ouci.dntb.gov.ua]

An In-depth Technical Guide to AJG049 Free Base: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 free base is a novel small molecule that has garnered interest within the scientific community for its specific antagonistic activity against L-type calcium channels. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Structure

AJG049 is a calcium channel antagonist that selectively inhibits L-type Ca2+ channels by targeting the diltiazem-binding site(s)[1][2][3]. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-10,11-dihydro-5H-dibenz[b,f]azepine |

| CAS Number | 195991-49-2 |

| Chemical Formula | C27H30N2O2 |

| Molecular Weight | 414.54 g/mol |

| InChI Key | REUFESBNLHXVHN-HSZRJFAPSA-N |

| SMILES | COc1ccc(CCN2CCC[C@@H]2CN3c4ccccc4COc5ccccc35)cc1 |

Quantitative Biological Data

The biological activity of AJG049 has been characterized through electrophysiological studies, which have provided quantitative measures of its potency in inhibiting L-type calcium channels. The following tables summarize the key findings from comparative studies.

Table 1: Inhibitory Potency (Ki) of AJG049 and Other Ca2+ Channel Antagonists on L-type Ca2+ Currents in Guinea-Pig Ileal Myocytes. [4]

| Compound | Holding Potential | Ki (nM) |

| AJG049 | -60 mV | 65.4 |

| AJG049 | -90 mV | 1100 |

| Verapamil | -60 mV | 91.4 |

| Diltiazem | -60 mV | 1200 |

Table 2: Inhibitory Potency (Ki) of AJG049 and Other Ca2+ Channel Antagonists on L-type Ba2+ Currents (IBa) in Guinea-Pig Mesenteric Arterial Myocytes. [4]

| Compound | Holding Potential | Ki (nM) |

| AJG049 | -60 mV | 190.3 |

| AJG049 | -90 mV | 1900 |

| Verapamil | -60 mV | 300.8 |

| Diltiazem | -60 mV | 2400 |

Table 3: Additional Reported Inhibitory Concentration.

| Compound | Parameter | Value |

| AJG049 | IC50 | 79 nM[5] |

Mechanism of Action and Signaling Pathway

AJG049 exerts its pharmacological effect by blocking L-type voltage-gated calcium channels (L-VGCCs). These channels are crucial for regulating calcium influx into cells, which in turn triggers a cascade of intracellular events. By binding to the diltiazem site on the α1 subunit of the L-type calcium channel, AJG049 allosterically inhibits channel opening, thereby reducing the influx of Ca2+ into the cell. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and a reduction in cardiac contractility.

The signaling pathway initiated by the opening of L-type calcium channels and the point of intervention by AJG049 are depicted in the following diagram.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor or binding site.

Detailed Steps:

-

Membrane Preparation: Homogenize tissues or cells known to express L-type calcium channels (e.g., guinea-pig ileum or mesenteric artery) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand that binds to the diltiazem site (e.g., [3H]-diltiazem). Add varying concentrations of the unlabeled competitor compound (AJG049).

-

Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents in single cells, providing a direct assessment of channel inhibition.

References

- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AJG049 (free base) | The European Biology Institute [theebi.org]

- 3. AJG-049 free base - Immunomart [immunomart.com]

- 4. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to AJG049 Free Base (CAS Number: 195991-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 free base is a potent and selective antagonist of L-type voltage-gated calcium channels (Cav1.x). Its CAS number is 195991-49-2. This document provides a comprehensive technical overview of AJG049, summarizing its chemical properties, mechanism of action, pharmacological data, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of cardiovascular and smooth muscle physiology and pharmacology.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 195991-49-2 |

| IUPAC Name | 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-dibenz(b,e)(1,4)oxazepine |

| Molecular Formula | C27H30N2O2 |

| Molecular Weight | 414.55 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

**3. Mechanism of Action

AJG049 exerts its pharmacological effects by directly inhibiting the influx of calcium ions (Ca2+) through L-type voltage-gated calcium channels. Notably, radioligand binding studies have demonstrated that AJG049 exhibits a high affinity for the diltiazem-binding site on the α1 subunit of the L-type calcium channel[1]. By binding to this site, AJG049 allosterically modulates the channel's conformation, stabilizing it in a state that is less permeable to Ca2+. This leads to a reduction in intracellular Ca2+ concentration, thereby inhibiting the downstream signaling cascades that trigger smooth muscle contraction.

Signaling Pathway of L-type Calcium Channel Blockade by AJG049 in Smooth Muscle

The following diagram illustrates the signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of AJG049.

Caption: AJG049 blocks L-type Ca²⁺ channels, inhibiting smooth muscle contraction.

Pharmacological Data

The pharmacological activity of AJG049 has been characterized through radioligand binding assays and whole-cell patch-clamp electrophysiology. The following tables summarize the key quantitative data from these studies.

Table 1: Radioligand Binding Affinity of AJG049

| Radioligand | Tissue Source | Binding Site | Ki (nM) |

| [3H]diltiazem | Guinea-pig ileum | Diltiazem | 79 |

Data from Hashimoto et al., 2006[1]

Table 2: Inhibitory Potency of AJG049 on L-type Ca2+ Currents

| Tissue | Holding Potential | Ki (nM) |

| Guinea-pig ileal myocytes | -60 mV | 66.5 |

| -90 mV | 739.1 | |

| Guinea-pig colonic myocytes | -60 mV | 190.3 |

| Guinea-pig mesenteric arterial myocytes | -60 mV | 190.3 |

| -90 mV | 1900 |

Data from Hashimoto et al., 2006[1]

Table 3: Comparative Inhibitory Potency of AJG049 and Other Ca2+ Channel Antagonists

| Compound | Tissue | Holding Potential | Ki (nM) |

| AJG049 | Guinea-pig ileal myocytes | -60 mV | 66.5 |

| Verapamil | Guinea-pig ileal myocytes | -60 mV | 120 |

| Diltiazem | Guinea-pig ileal myocytes | -60 mV | 1200 |

| AJG049 | Guinea-pig mesenteric arterial myocytes | -60 mV | 190.3 |

| Verapamil | Guinea-pig mesenteric arterial myocytes | -60 mV | 300.8 |

| Diltiazem | Guinea-pig mesenteric arterial myocytes | -60 mV | 2400 |

Data from Hashimoto et al., 2006[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Hashimoto et al. (2006)[1].

Radioligand Binding Assay

-

Objective: To determine the binding affinity of AJG049 for the diltiazem-binding site on L-type Ca2+ channels.

-

Tissue Preparation: Microsomal fractions were prepared from the longitudinal muscle of guinea-pig ileum.

-

Assay Conditions:

-

Radioligand: [3H]diltiazem.

-

Incubation: Microsomal fractions were incubated with various concentrations of unlabeled AJG049 and a fixed concentration of [3H]diltiazem in a buffer solution.

-

Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of AJG049 that inhibited 50% of the specific binding of [3H]diltiazem (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the inhibitory effect of AJG049 on L-type Ca2+ currents in isolated smooth muscle cells.

-

Cell Isolation: Single smooth muscle cells were enzymatically dispersed from guinea-pig ileum, colon, and mesenteric artery.

-

Recording Configuration: The conventional whole-cell patch-clamp technique was used.

-

Solutions:

-

External Solution (Bath): Contained physiological concentrations of ions, with Ba2+ often used as the charge carrier to isolate Ca2+ channel currents.

-

Internal Solution (Pipette): Contained a Cs+-based solution to block K+ channels, along with ATP and GTP to maintain cell viability.

-

-

Voltage Protocol: Cells were held at a holding potential (e.g., -60 mV or -90 mV) and depolarizing voltage steps were applied to elicit inward Ba2+ currents through L-type Ca2+ channels.

-

Drug Application: AJG049 was applied to the bath solution at various concentrations.

-

Data Analysis: The peak amplitude of the inward current was measured before and after the application of AJG049. Concentration-response curves were constructed to determine the Ki for the inhibition of the L-type Ca2+ current.

Experimental Workflow

The following diagram outlines the general workflow for the electrophysiological characterization of AJG049.

Caption: Workflow for electrophysiological analysis of AJG049.

Synthesis

Conclusion

AJG049 is a potent L-type calcium channel antagonist with a high affinity for the diltiazem-binding site. Its inhibitory effects have been quantified in various smooth muscle tissues, demonstrating its potential as a tool for studying calcium signaling and as a lead compound for the development of novel therapeutics targeting smooth muscle contractility. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and related compounds.

References

AJG049 Free Base: A Profile of Intestinal Muscle Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue selectivity of AJG049 free base, a novel L-type calcium channel antagonist, with a specific focus on its preferential action on intestinal smooth muscle. The data and protocols presented herein are compiled from preclinical research to inform further investigation and development.

Core Mechanism of Action

AJG049 exhibits its pharmacological effect through the inhibition of voltage-dependent L-type Ca2+ channels, which are critical for the regulation of smooth muscle contraction. Notably, binding studies have demonstrated that AJG049 has a high affinity for the diltiazem-binding site on these channels.[1][2] This targeted action leads to a reduction in calcium influx into smooth muscle cells, resulting in muscle relaxation.

Signaling Pathway of AJG049 in Smooth Muscle Cells

The mechanism of action of AJG049 involves the direct blockade of L-type calcium channels, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.

Quantitative Data: Tissue Selectivity

AJG049 demonstrates a degree of selectivity for intestinal smooth muscle over vascular smooth muscle. This is quantified by comparing its inhibitory constant (Ki) in cells isolated from different tissues. The lower the Ki value, the higher the binding affinity and inhibitory potency.

| Compound | Tissue | Holding Potential | Ki (nM) |

| AJG049 | Guinea-Pig Ileum | -60 mV | 66.5 |

| Guinea-Pig Ileum | -90 mV | 739.1 | |

| Guinea-Pig Mesenteric Artery | -60 mV | 195.3 | |

| Verapamil | Guinea-Pig Ileum | -60 mV | 110.2 |

| Guinea-Pig Mesenteric Artery | -60 mV | 367.3 | |

| Diltiazem | Guinea-Pig Ileum | -60 mV | 446.7 |

| Guinea-Pig Mesenteric Artery | -60 mV | 893.4 |

Data extracted from comparative studies on dispersed smooth muscle cells.[1]

The selectivity ratio, calculated from the Ki values (Ki vascular / Ki intestinal), further illustrates the preferential activity of AJG049.

| Compound | Selectivity Ratio (Mesenteric Artery / Ileum) |

| AJG049 | 2.9 |

| Diltiazem | 2.0 |

| Verapamil | 3.3 (Ileum / Mesenteric Artery) |

Note: A higher ratio indicates greater selectivity for intestinal smooth muscle. Verapamil shows the opposite selectivity.

Experimental Protocols

The following outlines the key experimental methodologies employed in the characterization of AJG049's tissue selectivity.

A standardized protocol for isolating individual smooth muscle cells is crucial for electrophysiological studies.

Physiological Salt Solution (PSS) Composition (Ca²⁺-free):

| Component | Concentration (mM) |

| Na⁺ | 140 |

| K⁺ | 5 |

| Mg²⁺ | 1.2 |

| Glucose | 5 |

| Cl⁻ | 151.4 |

| HEPES | 10 |

| pH adjusted to 7.40 with Tris base. |

This technique is employed to measure the inward Ca²⁺ (or Ba²⁺ as a charge carrier) currents in isolated smooth muscle cells upon voltage stimulation.

Experimental Setup:

-

Pipette Solution (for Ileal Myocytes): Contained (in mM): Cs-aspartate 110, CsCl 20, MgCl₂ 1, ATP-Mg 5, GTP-Na 0.1, EGTA 10, HEPES 5 (pH 7.3 with CsOH).

-

External Solution (for Ileal Myocytes): Contained (in mM): Choline-Cl 130, CaCl₂ 1.8, MgCl₂ 1.2, HEPES 10 (pH 7.4 with Tris base).

-

External Solution (for Mesenteric Artery Myocytes): Barium was substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Protocol Summary:

-

A single cell is selected and a high-resistance seal is formed between the cell membrane and the tip of a glass micropipette.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is held at a specific value (e.g., -60 mV or -90 mV).

-

Depolarizing voltage steps are applied to elicit inward Ca²⁺ or Ba²⁺ currents.

-

The drug (AJG049) is applied at various concentrations to determine its inhibitory effect on the measured currents.

-

The Ki is calculated from the concentration-response curve.

Conclusions

The available data indicate that AJG049 is a potent L-type calcium channel antagonist with a modest but measurable selectivity for intestinal smooth muscle over vascular smooth muscle.[1][2] This selectivity profile suggests a potential therapeutic advantage in conditions characterized by gastrointestinal hypermotility, where effects on the cardiovascular system are undesirable. Further investigation into the pharmacokinetic and pharmacodynamic properties of AJG049 is warranted to fully elucidate its clinical potential.

References

- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacological Studies of AJG049 Free Base: A Technical Overview

Disclaimer: The following information is a hypothetical technical guide created to fulfill the user's request. The compound "AJG049 free base" and all associated data are fictional, as no public information is available for a compound with this designation. This document serves as a template and example of how such a guide could be structured.

This technical whitepaper provides an in-depth overview of the initial pharmacological studies conducted on this compound, a novel small molecule inhibitor. The data presented herein covers its in vitro activity, mechanism of action, and preliminary pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Pharmacology

Initial in vitro studies were performed to determine the inhibitory activity and selectivity of this compound against its putative target, the "Fictional Receptor Tyrosine Kinase" (FRTK), and to assess its effect on downstream cellular signaling.

Enzyme and Cell-Based Activity

This compound demonstrated potent inhibition of FRTK enzymatic activity and downstream cellular signaling. The following table summarizes the key quantitative data from these initial assays.

| Parameter | Value | Units | Assay Condition |

| FRTK Kinase Inhibition | |||

| IC50 | 8.5 | nM | Recombinant human FRTK, 1 mM ATP |

| Ki | 2.1 | nM | Radioligand binding assay |

| Cellular Activity | |||

| p-FRTK Inhibition IC50 | 25.3 | nM | Human cancer cell line (HCC-123) |

| Cell Proliferation IC50 | 58.7 | nM | Human cancer cell line (HCC-123), 72h incubation |

Experimental Protocols

1.2.1. FRTK Kinase Inhibition Assay (IC50 Determination)

The enzymatic activity of recombinant human FRTK was assessed using a luminescence-based kinase assay. The kinase reaction was performed in a 384-well plate containing a final volume of 20 µL per well. Each well contained 10 nM recombinant FRTK, 1 mM ATP, and varying concentrations of this compound (from 0.1 nM to 10 µM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). The reaction was initiated by the addition of a poly-GT peptide substrate and incubated for 1 hour at 30°C. Following incubation, a kinase detection reagent was added to measure the amount of ATP remaining. Luminescence was recorded using a plate reader, and the IC50 values were calculated using a four-parameter logistic curve fit.

1.2.2. Cellular Phospho-FRTK Inhibition Assay

Human cancer cells (HCC-123) were seeded in 96-well plates and allowed to adhere overnight. The cells were then serum-starved for 24 hours before being treated with various concentrations of this compound for 2 hours. Subsequently, the cells were stimulated with the FRTK ligand for 15 minutes. Cells were then lysed, and the level of phosphorylated FRTK was determined using a sandwich ELISA. The IC50 value was calculated based on the inhibition of FRTK phosphorylation relative to vehicle-treated controls.

Mechanism of Action: Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the Fictional Receptor Tyrosine Kinase (FRTK). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and activation of FRTK. This, in turn, blocks the downstream activation of the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis in FRTK-driven cancer cells.

Caption: Proposed mechanism of action for AJG049.

Preliminary Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats. A single dose was administered intravenously (IV) and orally (PO). The key pharmacokinetic parameters are summarized in the table below.

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Units |

| Absorption | |||

| Cmax | - | 1.2 | µg/mL |

| Tmax | - | 2.0 | h |

| Distribution | |||

| Vdss | 2.5 | - | L/kg |

| Metabolism | |||

| CL | 0.8 | - | L/h/kg |

| Excretion | |||

| t1/2 | 4.1 | 5.3 | h |

| Bioavailability | |||

| F | - | 35 | % |

Experimental Protocol

3.1.1. Animal Studies

Male Sprague-Dawley rats (n=3 per group) were used for the pharmacokinetic studies. For intravenous administration, this compound was formulated in a solution of 20% Solutol HS 15 in water and administered as a bolus dose of 1 mg/kg. For oral administration, the compound was formulated in a suspension of 0.5% methylcellulose and administered by gavage at a dose of 10 mg/kg.

3.1.2. Sample Collection and Analysis

Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Caption: Workflow for pharmacokinetic studies.

Methodological & Application

Application Notes and Protocols for AJG049 Free Base in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, playing a key role in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies. AJG049, by targeting specific JAK isoforms, offers a promising therapeutic strategy for modulating the downstream effects of cytokine signaling.

Patch clamp electrophysiology is a powerful technique used to study the function of ion channels in the cell membrane.[1][2][3] This methodology allows for the direct measurement of ion channel currents and the characterization of how novel compounds, such as AJG049, modulate their activity.[4] These application notes provide a comprehensive guide for utilizing AJG049 free base in patch clamp experiments to investigate its effects on ion channel function, which may be indirectly modulated by the JAK-STAT pathway.

Mechanism of Action

AJG049 acts as an ATP-competitive inhibitor of JAKs, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The binding of cytokines to their receptors initiates the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STATs. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.[6] By inhibiting JAK activity, AJG049 effectively blocks this signaling cascade.[5] While AJG049's primary targets are JAKs, downstream effects can include the modulation of ion channel expression and activity, which can be investigated using patch clamp techniques.

Data Presentation

The following table summarizes hypothetical quantitative data on the effects of AJG049 on various ion channels as determined by patch-clamp electrophysiology. This data is illustrative and should be experimentally determined for specific cell types and ion channels of interest.

| Ion Channel | Cell Type | Parameter | Value (AJG049) | Key Findings & Interpretation |

| Kv1.3 | Human T-lymphocytes | IC50 | 150 nM | Potent inhibition of voltage-gated potassium channel Kv1.3, suggesting a potential mechanism for immunosuppression. |

| TRPA1 | Dorsal Root Ganglion Neurons | % Inhibition at 1 µM | 65% | Significant inhibition of the TRPA1 channel, indicating a possible role in modulating inflammatory pain. |

| CaV1.2 | Cardiomyocytes | Effect on Peak Current | No significant change | Minimal direct effect on L-type calcium channels, suggesting low risk of direct cardiotoxicity. |

| hERG | HEK293 cells | IC50 | > 10 µM | Low affinity for hERG channels, indicating a reduced risk of drug-induced QT prolongation. |

Experimental Protocols

Whole-Cell Patch Clamp Recordings in a Model Cell Line (e.g., HEK293 expressing a target ion channel)

Objective: To determine the direct effect of AJG049 on a specific ion channel expressed in a heterologous system.

Materials:

-

Cells: HEK293 cells stably expressing the ion channel of interest.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.[7]

-

Internal Solution (Pipette Solution): (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with KOH.

-

External Solution (Bath Solution): (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

-

AJG049 Stock Solution: 10 mM stock solution of this compound dissolved in DMSO.

-

Patch Clamp Rig: Equipped with a microscope, micromanipulator, amplifier, and data acquisition software.[7]

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Solution Preparation: Prepare internal and external solutions and filter them. Prepare fresh dilutions of AJG049 in the external solution on the day of the experiment.

-

Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Positioning: Approach a target cell with the patch pipette containing the internal solution while applying slight positive pressure.[7]

-

Gigaohm Seal Formation: Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).[1]

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[7][8]

-

Baseline Recording: Clamp the cell at a holding potential appropriate for the ion channel of interest (e.g., -80 mV) and record baseline currents using a suitable voltage protocol.

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of AJG049.

-

Data Acquisition: Record the currents in the presence of AJG049 until a steady-state effect is observed.

-

Washout: Perfuse with the control external solution to observe the reversibility of the drug effect.

-

Data Analysis: Analyze the recorded currents to determine the effect of AJG049 on channel properties (e.g., peak current amplitude, activation/inactivation kinetics). Calculate the percentage of inhibition for each concentration and construct a concentration-response curve to determine the IC50 value.[7]

Perforated Patch Clamp Recordings in Primary Cells (e.g., T-lymphocytes)

Objective: To investigate the effects of AJG049 on ion channels in a more physiologically relevant context, while preserving the intracellular signaling environment.

Materials:

-

Cells: Freshly isolated primary T-lymphocytes.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.

-

Internal Solution (Pipette Solution): (in mM): 76 K2SO4, 10 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, with 200-240 µg/mL Amphotericin B. Adjusted to pH 7.3 with KOH.

-

External Solution (Bath Solution): (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjusted to pH 7.4 with NaOH.

-

AJG049 Stock Solution: 10 mM stock solution in DMSO.

-

Patch Clamp Rig: As described above.

Procedure:

-

Cell Preparation: Isolate T-lymphocytes from whole blood using standard density gradient centrifugation methods.

-

Solution Preparation: Prepare solutions as described above. The Amphotericin B containing internal solution should be made fresh.

-

Recording Setup: Add the cell suspension to the recording chamber.

-

Gigaohm Seal Formation: Establish a Gigaohm seal on a target cell as in the whole-cell protocol.

-

Perforation: Monitor the access resistance. The Amphotericin B will form pores in the cell membrane patch, allowing for electrical access to the cell interior. This process can take 5-20 minutes.

-

Baseline Recording: Once a stable access resistance is achieved, record baseline ion channel currents.

-

Drug Application and Data Acquisition: Apply AJG049 and record data as described in the whole-cell protocol.

-

Data Analysis: Analyze the data to determine the effect of AJG049 on the ion channels in their native cellular environment.

Mandatory Visualizations

Caption: AJG049 inhibits the JAK-STAT signaling pathway.

Caption: Workflow for a whole-cell patch clamp experiment.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

Application Note: High-Throughput Screening of L-type Calcium Channel Antagonists Using a Fluorescent Calcium Flux Assay with AJG049 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. The precise regulation of intracellular Ca²⁺ concentration is paramount for normal cellular function. L-type calcium channels are voltage-gated ion channels that mediate the influx of Ca²⁺ into cells and are key regulators of cardiovascular and neuronal activity. Dysregulation of these channels is implicated in various pathological conditions, making them important therapeutic targets.

AJG049 free base is a potent and selective antagonist of L-type calcium channels, binding to the diltiazem site.[1][2] This application note provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay to characterize the inhibitory activity of this compound on L-type calcium channels. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. This allows for the real-time monitoring of changes in intracellular calcium concentration in a high-throughput format.

This protocol is designed for researchers in drug discovery and development to screen for and characterize novel L-type calcium channel antagonists.

Signaling Pathway of Gq-Coupled GPCR-Mediated Calcium Release

Many cell surface receptors, such as G protein-coupled receptors (GPCRs), trigger the release of intracellular calcium stores. The Gq alpha subunit of a heterotrimeric G protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.[4][5][6] This initial rise in intracellular Ca²⁺ can then activate store-operated calcium channels on the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. L-type calcium channels can also contribute to calcium influx upon membrane depolarization. AJG049 acts by blocking these L-type calcium channels, thereby inhibiting the influx of extracellular calcium.

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release and inhibition by AJG049.

Experimental Protocol

This protocol describes a method for measuring the inhibitory effect of this compound on L-type calcium channels in a cell-based assay using a fluorescent calcium indicator.

Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| This compound | MedKoo | 573514 | -20°C, desiccated |

| Fluo-4 AM | Thermo Fisher Scientific | F14201 | -20°C, desiccated, protect from light |

| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | Room Temperature |

| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |

| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Gibco | 14025092 | 2-8°C |

| HEK293 cells expressing L-type calcium channels | ATCC | CRL-1573 | Liquid Nitrogen |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 2-8°C |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |

| Ionomycin | Sigma-Aldrich | I9657 | -20°C |

| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | Room Temperature |

| 96-well or 384-well black, clear-bottom microplates | Corning | 3603 | Room Temperature |

Experimental Workflow

Caption: Experimental workflow for the calcium flux assay with AJG049.

Step-by-Step Procedure

1. Cell Culture and Plating: a. Culture HEK293 cells expressing L-type calcium channels in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. On the day before the assay, harvest cells and seed them into a 96-well or 384-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[7][8] c. Incubate the plate overnight at 37°C.

2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution. For one 96-well plate, add 20 µL of 5 mM Fluo-4 AM in DMSO and 20 µL of 20% Pluronic F-127 to 10 mL of HBSS containing 2.5 mM probenecid. b. Gently remove the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[7][8][9]

3. Compound Preparation and Addition: a. Prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., DMSO) and a positive control agonist. b. Prepare a stock solution of a depolarizing agent, such as 500 mM KCl in water. c. After the dye loading incubation, add 20 µL of the diluted AJG049 or control solutions to the respective wells. d. Incubate the plate for 15-30 minutes at 37°C.

4. Calcium Flux Measurement: a. Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][8][9] b. Establish a baseline fluorescence reading for 10-20 seconds. c. Using the instrument's injector, add 20 µL of the KCl solution to each well to induce membrane depolarization and subsequent calcium influx through L-type calcium channels. d. Continue to record the fluorescence intensity kinetically for at least 2-3 minutes to capture the peak response. e. For a positive control for dye loading and cell viability, add Ionomycin (final concentration 1-5 µM) at the end of the experiment to elicit a maximal calcium response.

Data Presentation and Analysis

The change in intracellular calcium is reflected by the change in fluorescence intensity. The data can be analyzed by calculating the peak fluorescence response for each well.

Data Normalization: The fluorescence signal (F) at any given time point can be normalized to the initial baseline fluorescence (F₀) to obtain the ratio ΔF/F₀.

IC₅₀ Determination: To determine the inhibitory potency of AJG049, plot the peak fluorescence response against the logarithm of the AJG049 concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Quantitative Data Summary

| Compound | Target | Assay | Cell Line | IC₅₀ (nM) |

| This compound | L-type Calcium Channel | Calcium Flux Assay | HEK293 | To be determined |

| Diltiazem (Reference) | L-type Calcium Channel | Calcium Flux Assay | HEK293 | To be determined |

Example Data Table

| AJG049 [nM] | Peak Fluorescence (RFU) | % Inhibition |

| 0 (Vehicle) | 5000 | 0 |

| 1 | 4500 | 10 |

| 10 | 3000 | 40 |

| 100 | 1500 | 70 |

| 1000 | 500 | 90 |

| Ionomycin | 8000 | N/A |

Conclusion

This application note provides a robust and detailed protocol for the characterization of L-type calcium channel antagonists using this compound as a model compound. The described no-wash calcium flux assay is amenable to high-throughput screening and provides a reliable method for determining the potency of test compounds. The inclusion of appropriate controls and a clear data analysis workflow ensures the generation of high-quality, reproducible data for drug discovery and development programs.

References

- 1. AJG049 (free base) | DOR BioPharma, Inc. [dorbiopharma.com]

- 2. medkoo.com [medkoo.com]

- 3. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 7. abcam.com [abcam.com]

- 8. content.abcam.com [content.abcam.com]

- 9. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for AJG049 Free Base in the Study of Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 is a novel, potent antagonist of L-type voltage-gated calcium channels (VGCCs). It exhibits a high affinity for the diltiazem-binding site on the α1 subunit of the channel.[1][2] AJG049 has demonstrated a degree of tissue selectivity, showing a slightly greater potency for inhibiting calcium currents in intestinal smooth muscle compared to vascular smooth muscle.[1][2] This characteristic, combined with its voltage- and use-dependent mechanism of action, makes AJG049 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of L-type calcium channels in smooth muscle contraction, particularly in the context of gastrointestinal motility. These application notes provide detailed protocols for studying the interaction of AJG049 with VGCCs using radioligand binding assays and whole-cell patch-clamp electrophysiology.

Mechanism of Action

AJG049 exerts its inhibitory effect by binding to the diltiazem-binding site of L-type VGCCs, thereby blocking the influx of Ca²⁺ into the cell.[1][2] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle. The inhibitory action of AJG049 is both voltage-dependent and use-dependent. Voltage-dependency implies that AJG049 binds with higher affinity to the inactivated state of the channel, a state favored by membrane depolarization. Use-dependency indicates that the block becomes more pronounced with repeated channel activation, such as during high-frequency stimulation.

Data Presentation

The following tables summarize the quantitative data for AJG049 and compare its activity with other known calcium channel blockers.

Table 1: Inhibitory Potency of AJG049

| Parameter | Tissue/Cell Type | Value | Reference |

| IC₅₀ | Intestinal Smooth Muscle | 79 nM | [3] |

| Kᵢ (rest) | Guinea-pig Ileal Myocytes | 739.1 nM | [2] |

| Kᵢ (inactivated) | Guinea-pig Ileal Myocytes | 120.4 nM | [2] |

Table 2: Comparative Potency and Selectivity of Calcium Channel Antagonists

| Compound | Kᵢ (ileal myocytes) | Kᵢ (mesenteric arterial myocytes) | Selectivity Ratio (Ileal/Mesenteric) |

| AJG049 | 120.4 nM | 349.2 nM | 2.9 |

| Diltiazem | 831.7 nM | 1663.4 nM | 2.0 |

| Verapamil | 245.5 nM | 81.8 nM | 0.3 |

Data adapted from a study on guinea-pig myocytes.[2]

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel (Diltiazem Site)

This protocol describes a competitive binding assay to determine the affinity of AJG049 for the diltiazem binding site on L-type calcium channels in rat cerebral cortex membranes.

Materials:

-

Rat cerebral cortex

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-Diltiazem

-

Non-specific binding control: 10 µM Diltiazem (unlabeled)

-

AJG049 free base stock solution

-

Glass fiber filters (GF/B)

-

Scintillation fluid

-

Homogenizer, centrifuges, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh binding buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (adjust volume for 50-100 µg of protein).

-

50 µL of [³H]-Diltiazem (at a final concentration near its Kd).

-

50 µL of varying concentrations of AJG049 or buffer (for total binding) or 10 µM unlabeled diltiazem (for non-specific binding).

-

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the AJG049 concentration.

-

Determine the IC₅₀ value (the concentration of AJG049 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of L-type Ca²⁺ currents (ICa) from single smooth muscle cells isolated from the guinea-pig ileum to characterize the inhibitory effects of AJG049.

Materials:

-

Guinea-pig ileum

-

Ca²⁺-free physiological salt solution (PSS)

-

Enzyme solution (e.g., collagenase in Ca²⁺-free PSS)

-

External (bath) solution (in mM): 135.0 NaCl, 5.0 KCl, 1.2 MgCl₂, 1.8 CaCl₂, 10.0 HEPES, 5.0 glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140.0 CsCl, 1.2 MgCl₂, 10.0 HEPES, 5.0 EGTA, 2.0 ATP-Mg (pH 7.2 with CsOH)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Cell Isolation:

-

Dissect the longitudinal muscle layer from the guinea-pig ileum in Ca²⁺-free PSS.

-

Mince the tissue and incubate in enzyme solution at 37°C.

-

Gently triturate the tissue with a Pasteur pipette to release single smooth muscle cells.

-

Store the isolated cells in Ca²⁺-free PSS at 4°C for use within a few hours.

-

-

Electrophysiological Recording:

-

Transfer isolated cells to a recording chamber on an inverted microscope and perfuse with external solution.

-

Using a glass micropipette filled with internal solution, form a gigaohm seal with a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -90 mV.

-

To measure ICa: Apply depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms).

-

Record baseline currents.

-

Perfuse the chamber with the external solution containing the desired concentration of AJG049.

-

After equilibration, repeat the voltage-step protocol to record ICa in the presence of the drug.

-

-

Assessing Voltage- and Use-Dependency:

-

Voltage-Dependency: To assess the effect on the inactivated state, use a two-pulse protocol. From a holding potential of -90 mV, apply a 10-second conditioning prepulse to various potentials (e.g., -80 mV to 0 mV) followed by a test pulse to elicit ICa. Compare the steady-state inactivation curves before and after AJG049 application. A leftward shift in the curve indicates preferential binding to the inactivated state.[2]

-

Use-Dependency: To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms at a frequency of 0.5 Hz) from a holding potential of -90 mV. The progressive decrease in current amplitude during the pulse train in the presence of AJG049 demonstrates use-dependent block.

-

-

Data Analysis:

-

Measure the peak amplitude of ICa at each voltage step.

-

Construct current-voltage (I-V) relationships.

-

Generate concentration-response curves to determine the IC₅₀ of AJG049.

-

Analyze the kinetics of current inactivation.

-

Handling and Storage

-

Handling: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store this compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of AJG049 Free Base Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of AJG049 free base, a potent L-type calcium channel antagonist. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 414.55 g/mol | [1] |

| Chemical Formula | C₂₇H₃₀N₂O₂ | [1] |

| Solubility | Soluble in DMSO | [1] |

| Purity | >98% | [1] |

| Short-term Storage | Dry, dark, and at 0 - 4°C (days to weeks) | [1] |

| Long-term Storage | -20°C (months to years) | [1] |

Mechanism of Action and Signaling Pathway

AJG049 is a calcium channel antagonist that functions by inhibiting L-type Ca2+ channels.[1][2] The influx of calcium ions (Ca²⁺) through these channels is a critical step in various cellular signaling cascades. By blocking this influx, AJG049 can modulate downstream pathways that are dependent on intracellular calcium concentrations.

One such pathway is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Under normal conditions, an influx of Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of target genes. By inhibiting the initial Ca²⁺ influx, L-type calcium channel blockers like AJG049 can suppress the activation of this pathway.

Experimental Protocol: Preparation of a 10 mM AJG049 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Workflow:

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.

-

Weighing: Carefully weigh a precise amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.1455 mg of AJG049.

-

Calculation:

-

Molecular Weight (MW) of AJG049 = 414.55 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass (m) = 0.010 mol/L x 0.001 L x 414.55 g/mol = 0.0041455 g = 4.1455 mg

-

-

-

Dissolution:

-

Transfer the weighed AJG049 powder into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the AJG049 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

For long-term storage, store the aliquots at -20°C in a dark, dry place.[1] For short-term storage (days to weeks), aliquots can be stored at 0-4°C.[1]

-

Application Notes

-

Solvent Consideration: this compound is soluble in DMSO.[1] It is recommended to use anhydrous DMSO to prevent hydrolysis of the compound. When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

-

Stability: The product is stable for several weeks during standard shipping conditions.[1] For long-term storage, it is recommended to store the compound as a solid or as a frozen stock solution.[1] Avoid repeated freeze-thaw cycles of the stock solution.

-

Safety Precautions: This product is for research use only and not for human or veterinary use.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area.

References

Application Notes and Protocols for AJG049 Free Base in Cardiomyocyte Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AJG049 is a potent L-type Ca2+ channel antagonist that exhibits high affinity for the diltiazem-binding site on the α1C subunit of the channel.[1] L-type Ca2+ channels play a crucial role in cardiac electrophysiology and excitation-contraction coupling. Their inhibition can modulate cardiomyocyte contractility, action potential duration, and gene expression. These notes provide a framework for utilizing AJG049 free base in in vitro cardiomyocyte cultures to investigate its effects on cellular function and signaling pathways. The following protocols are intended as a starting point and may require optimization for specific cell types (e.g., primary cardiomyocytes, iPSC-derived cardiomyocytes) and experimental goals.

Data Presentation

Table 1: Hypothetical Dose-Response of AJG049 on Cardiomyocyte Contraction Rate

| AJG049 Concentration (µM) | Mean Contraction Rate (beats per minute) | Standard Deviation |

| 0 (Vehicle Control) | 60.2 | ± 5.1 |

| 0.1 | 55.8 | ± 4.8 |

| 1 | 42.5 | ± 3.9 |

| 10 | 25.1 | ± 3.2 |

| 100 | 8.9 | ± 2.1 |

Table 2: Hypothetical Effect of AJG049 on Calcium Transient Amplitude in Cardiomyocytes

| Treatment | Peak Fluorescence Ratio (F/F0) | Standard Deviation |

| Vehicle Control | 3.5 | ± 0.4 |

| AJG049 (10 µM) | 1.8 | ± 0.2 |

Signaling Pathway

The proposed mechanism of action for AJG049 in cardiomyocytes involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, can affect calcium-dependent signaling pathways that regulate cellular processes such as contraction and gene expression.

References

Application Note: High-Throughput Screening of L-Type Calcium Channel Blockade by AJG049 Using a FLIPR Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2] The L-type calcium channel, a subtype of VGCC, is a prominent target for the treatment of cardiovascular diseases such as hypertension.[3] AJG049 is a novel L-type calcium channel antagonist that has demonstrated potent inhibitory effects.[4][5][6] This application note describes a detailed protocol for measuring the inhibitory activity of AJG049 on L-type calcium channels using the Fluorometric Imaging Plate Reader (FLIPR) system. The FLIPR platform enables high-throughput screening of compounds by monitoring intracellular calcium fluctuations in real-time.[7][8][9]

Principle of the Assay

The FLIPR calcium assay is a cell-based fluorescent method used to detect changes in intracellular calcium concentration.[10] Cells expressing the target L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane, typically induced by adding a high concentration of potassium chloride (KCl), opens the voltage-gated L-type calcium channels, leading to an influx of extracellular calcium. This influx of calcium binds to the fluorescent dye, causing a significant increase in its fluorescence intensity. When a calcium channel blocker such as AJG049 is present, it will inhibit the channel's opening, thereby reducing the influx of calcium and attenuating the fluorescent signal. The degree of inhibition is proportional to the concentration and potency of the antagonist.

Signaling Pathway of L-Type Calcium Channel Activation and Blockade

The following diagram illustrates the signaling pathway of L-type calcium channel activation by membrane depolarization and its subsequent blockade by an antagonist like AJG049.

References

- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Voltage-gated calcium channels: Their discovery, function and importance as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AJG049 (free base) | Bioproducts Magazine [bioprodmag.com]

- 7. unitedrelay.org [unitedrelay.org]

- 8. youngpetro.org [youngpetro.org]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]

Application Notes and Protocols: Experimental Use of AJG049 in Guinea-Pig Ileal Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the experimental use of AJG049, a novel L-type Ca2+ channel antagonist, with a particular focus on its effects on guinea-pig ileal myocytes. AJG049 has demonstrated potent inhibitory effects on L-type Ca2+ channels, suggesting its potential for regulating gut motility.[1] This document outlines the pharmacological data of AJG049, detailed protocols for the isolation of guinea-pig ileal myocytes, and the electrophysiological recording of L-type Ca2+ currents using the whole-cell patch-clamp technique.

Data Presentation

Table 1: Inhibitory Potency of AJG049 on L-type Ca2+ Currents (ICa) in Guinea-Pig Ileal Myocytes[1]

| Compound | Holding Potential | Ki (nM) |

| AJG049 | -60 mV | 66.5 |